(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Overview
Description
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a sulfanyl-acetic acid moiety
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer , antidiabetic , and antimicrobial effects . These activities suggest that the compound may interact with various biological targets, depending on the specific disease context.
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as enzyme inhibition . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
For instance, in the context of its antidiabetic activity, it may affect pathways related to glucose metabolism .
Pharmacokinetics
The oxadiazole moiety in the compound has been associated with favorable pharmacokinetic properties in other contexts
Result of Action
Based on the reported activities of oxadiazole derivatives, the compound could potentially induce changes in cellular processes such as cell proliferation (in the context of anticancer activity ) or glucose metabolism (in the context of antidiabetic activity ).
Biochemical Analysis
Biochemical Properties
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression . Additionally, this compound can activate certain signaling pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters and distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution processes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to its specific combination of the oxadiazole ring and the sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in various fields such as medicine and industry.
Overview of the Compound
This compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of a methyl group at the 5-position and a sulfanyl-acetic acid moiety contributes to its unique chemical properties. This compound is noted for its interactions with various enzymes and proteins, impacting numerous biochemical pathways.
Enzyme Interactions
The compound has been shown to interact significantly with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, influencing the metabolism of various substrates. Such enzyme modulation is crucial in pharmacokinetics and drug design.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways such as MAPK, which is vital for cell proliferation and differentiation.
- Gene Expression : The compound affects gene expression patterns, potentially altering cellular responses to external stimuli.
- Metabolism : It impacts cellular metabolism by interacting with metabolic pathways, suggesting potential roles in metabolic disorders .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 0.35 - 0.55 µg/ml |
Escherichia coli | 0.30 - 0.50 µg/ml |
Staphylococcus aureus | Moderate activity noted |
Pseudomonas aeruginosa | Moderate activity noted |
These results suggest that the compound could serve as a basis for developing new antibacterial agents .
Anticancer Potential
The heterocyclic structure of this compound has been linked to anticancer activity. Compounds containing oxadiazole moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. This suggests potential therapeutic applications in oncology .
Other Biological Activities
The compound has also been investigated for additional biological activities:
- Anti-inflammatory : Potential applications in reducing inflammation.
- Analgesic : Possible pain-relieving properties.
- Antidiabetic : Emerging evidence points towards effects on glucose metabolism .
Research Applications
The versatility of this compound extends into several research domains:
- Medicinal Chemistry : Its unique structure makes it a valuable building block for synthesizing novel therapeutic agents.
- Pharmacology : Investigated for its role in drug development targeting metabolic diseases and infections.
- Material Science : Used in developing materials with specific thermal and chemical stability properties .
Case Studies and Findings
A recent study highlighted the synthesis of derivatives of this compound and their evaluation against various pathogens. The findings indicated that modifications to the oxadiazole ring could enhance antibacterial efficacy while reducing toxicity .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGEDAMVAUHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389994 | |
Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842965-64-4 | |
Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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